molecular formula C4H7NS B2503176 2-(Ethylsulfanyl)acetonitrile CAS No. 53250-09-2

2-(Ethylsulfanyl)acetonitrile

Cat. No.: B2503176
CAS No.: 53250-09-2
M. Wt: 101.17
InChI Key: VWWGZUJJFSTWTN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)acetonitrile is an organic compound with the molecular formula C4H7NS It is characterized by the presence of an ethylsulfanyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylsulfanyl)acetonitrile can be synthesized through the reaction of ethanethiol with bromoacetonitrile. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from ethanethiol and bromoacetonitrile can be scaled up for industrial purposes, considering the availability of starting materials and the simplicity of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the sulfur atom.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)acetonitrile exerts its effects involves the reactivity of the ethylsulfanyl and nitrile groups. The sulfur atom can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These reactions can lead to the formation of various biologically active compounds.

Comparison with Similar Compounds

Uniqueness: 2-(Ethylsulfanyl)acetonitrile is unique due to the presence of both the ethylsulfanyl and nitrile groups, which provide a combination of reactivity that can be exploited in various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-ethylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-2-6-4-3-5/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGZUJJFSTWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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